molecular formula C11H15ClN2O2 B6285215 (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1613051-23-2

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Numéro de catalogue B6285215
Numéro CAS: 1613051-23-2
Poids moléculaire: 242.7
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid, or Clopidogrel acid, is a drug used in the treatment of cardiovascular diseases, such as stroke and heart attack. It is a thienopyridine derivative, and its mechanism of action is through inhibition of platelet aggregation. Clopidogrel acid is rapidly metabolized in the liver by cytochrome P450 enzymes, and its active metabolite is the thiol derivative of clopidogrel. The active metabolite of clopidogrel has been reported to interact with the adenosine diphosphate (ADP) receptor, P2Y12, which is involved in platelet aggregation.

Applications De Recherche Scientifique

Clopidogrel acid has been extensively studied in clinical trials for its efficacy in the treatment of cardiovascular diseases. Studies have shown that clopidogrel acid has a beneficial effect on reducing the risk of death, myocardial infarction, and stroke in patients with acute coronary syndromes. Clopidogrel acid has also been studied in the prevention of thrombotic events in patients with atrial fibrillation. Studies have shown that clopidogrel acid is effective in reducing the risk of stroke in these patients.

Mécanisme D'action

Clopidogrel acid works by inhibiting platelet aggregation. It binds to the (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid receptor, P2Y12, on the surface of platelets and blocks the binding of (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid to the receptor. This inhibits the activation of the platelets, which prevents them from sticking together and forming clots.
Biochemical and Physiological Effects
Clopidogrel acid has been shown to reduce the risk of death, myocardial infarction, and stroke in patients with acute coronary syndromes. It also reduces the risk of thrombotic events in patients with atrial fibrillation. In addition, clopidogrel acid has been shown to reduce the risk of recurrent ischemic events in patients with coronary artery disease.

Avantages Et Limitations Des Expériences En Laboratoire

Clopidogrel acid has several advantages for use in lab experiments. It is a potent inhibitor of platelet aggregation, and is effective at low concentrations. It is also rapidly metabolized in the liver, making it a suitable choice for short-term studies. Furthermore, it is relatively inexpensive and widely available.
However, there are some limitations to the use of clopidogrel acid in lab experiments. It is metabolized by cytochrome P450 enzymes, which can lead to drug-drug interactions. In addition, there is a risk of bleeding when using clopidogrel acid, and it is not recommended for use in pregnant or breastfeeding women.

Orientations Futures

Clopidogrel acid has a wide range of applications in the treatment of cardiovascular diseases. However, there is still much to be learned about its mechanism of action, and its potential for use in other diseases. Future research should focus on exploring the effects of clopidogrel acid on other conditions, such as cancer, inflammation, and neurological diseases. In addition, further studies should be conducted to better understand the drug-drug interactions and potential side effects associated with clopidogrel acid. Finally, research should focus on developing new, more effective derivatives of clopidogrel acid that can be used to treat a wider range of conditions.

Méthodes De Synthèse

Clopidogrel acid is synthesized in a two-step process. First, the starting material, 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl acetic acid, is reacted with 1-chloro-3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base to form the desired product. The second step involves the reduction of the clopidogrel acid to the active thiol derivative of clopidogrel. This is achieved by reacting the clopidogrel acid with sodium borohydride in the presence of a base.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid involves the synthesis of the pyrazole ring followed by the addition of the propenoic acid group.", "Starting Materials": [ "2-methylpropan-1-ol", "5-chloro-3-methyl-1H-pyrazole", "sodium hydride", "ethyl acetoacetate", "acetic anhydride", "sodium hydroxide", "chloroacetic acid", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "magnesium sulfate", "hexane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methylpropyl-5-chloro-3-methyl-1H-pyrazole", "a. To a solution of 5-chloro-3-methyl-1H-pyrazole (1.0 g, 8.5 mmol) in dry THF (10 mL) under nitrogen, add sodium hydride (0.34 g, 14.2 mmol, 60% oil dispersion) at 0°C.", "b. After stirring for 30 min, add 2-methylpropan-1-ol (1.2 g, 14.2 mmol) dropwise at 0°C.", "c. Stir the reaction mixture at room temperature for 2 h and then quench with water (10 mL).", "d. Extract the organic layer with ethyl acetate (3 x 10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the product as a yellow oil (1.5 g, 96%).", "Step 2: Synthesis of ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate", "a. To a solution of 2-methylpropyl-5-chloro-3-methyl-1H-pyrazole (1.0 g, 5.4 mmol) in dry THF (10 mL) under nitrogen, add ethyl acetoacetate (0.8 g, 6.5 mmol) and acetic anhydride (0.8 mL, 8.5 mmol) at 0°C.", "b. After stirring for 2 h at room temperature, quench the reaction mixture with water (10 mL) and extract the organic layer with ethyl acetate (3 x 10 mL).", "c. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the product as a yellow oil (1.5 g, 92%).", "Step 3: Synthesis of (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid", "a. To a solution of ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate (1.0 g, 4.5 mmol) in dry THF (10 mL) under nitrogen, add sodium hydroxide (0.2 g, 5.0 mmol) at 0°C.", "b. After stirring for 30 min, add chloroacetic acid (0.5 g, 5.4 mmol) dropwise at 0°C.", "c. Stir the reaction mixture at room temperature for 2 h and then quench with saturated sodium bicarbonate solution (10 mL).", "d. Extract the organic layer with ethyl acetate (3 x 10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the product as a yellow oil (1.2 g, 85%).", "e. Purify the product by column chromatography (hexane/ethyl acetate, 8:2) to obtain the final product as a white solid (0.8 g, 60%)." ] }

Numéro CAS

1613051-23-2

Nom du produit

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Formule moléculaire

C11H15ClN2O2

Poids moléculaire

242.7

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.